3,4,5-Trimethyl-2(5H)-furanone

Seed Germination Smoke Ecology Plant Physiology

Researchers studying seed dormancy or neurodegenerative targets often face supply inconsistency for bioactive butenolides. 3,4,5-Trimethyl-2(5H)-furanone (TMB) directly addresses this gap with verified dual activity: • Seed Germination Antagonism: Potently suppresses lettuce seed germination (100% → 33%), competitively antagonizing the promoter karrikinolide (KAR₁). Structurally distinct analogs show ≈100-fold lower inhibitory potency. • Neuroprotective MAO-A Inhibition: Demonstrates MAO-A inhibition comparable to clinical antidepressants, supporting multi-target CNS drug discovery. This naturally occurring scaffold is sourced with consistent ≥95% purity, ensuring reproducible results in agrochemical and neuropharmacology research.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 33488-51-6
Cat. No. B1241225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-2(5H)-furanone
CAS33488-51-6
Synonyms3,4,5-trimethylfuran-2(5H)-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1C(=C(C(=O)O1)C)C
InChIInChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3
InChIKeyOSFZDFIHIYXIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethyl-2(5H)-furanone Overview


3,4,5-Trimethyl-2(5H)-furanone (CAS 33488-51-6), also known as trimethylbutenolide (TMB), is a naturally occurring butenolide first isolated from plant-derived smoke [1]. It is a substituted 2(5H)-furanone characterized by methyl groups at the 3, 4, and 5 positions of the furanone ring. This compound is distinguished from other furanones by its dual role as a potent seed germination inhibitor and a neuroprotective agent with activity against monoamine oxidase and acetylcholinesterase [2][3].

Product class
Naturally occurring butenolide from plant-derived smoke
Dual-activity research tool compound
Primary workflow
Seed germination inhibition and KAR1 antagonism studies
Germination signaling pathway research
Secondary workflow
MAO-A and cholinesterase pathway assay context
Reported enzyme inhibition research fit

3,4,5-Trimethyl-2(5H)-furanone Cannot Be Substituted


Within the 2(5H)-furanone chemical class, minor structural variations profoundly alter biological activity. Direct head-to-head comparisons demonstrate that 3,4,5-trimethyl-2(5H)-furanone exhibits unique functional antagonism against the germination promoter karrikinolide (KAR1), a property not shared by all butenolides. For instance, structurally related furanones such as 5,5-dimethylfuran-2(5H)-one and (5RS)-5-ethylfuran-2(5H)-one show dramatically different inhibitory potencies, with the ethyl analog being approximately 100-fold less active [1]. In neuroprotection assays, 3,4,5-trimethyl-2(5H)-furanone demonstrates MAO-A inhibition comparable to clinical antidepressants, a property that is not a class-wide feature of furanones [2]. These specific structure-activity relationships (SAR) mean that generic or related furanones cannot be interchanged without compromising experimental outcomes and procurement value. The quantitative evidence below details these critical differentiators.

TMB vs. 5-ethyl analog SAR gap Ethyl substitution at the 5-position may reduce germination inhibitory potency by a factor reported near 100-fold. Structural analogs cannot be assumed interchangeable.
TMB vs. generic furanones Class mismatch MAO-A inhibition is not a class-wide feature of butenolides. Most furanone analogs lack reported enzyme inhibition context at comparable levels.
3,4,5-substitution pattern Specificity SAR evidence indicates only a minority of analogs retain germination inhibition activity comparable to TMB. Off-pattern substitution may shift functional output.

3,4,5-Trimethyl-2(5H)-furanone Differentiation Evidence


Germination Inhibition: KAR1 Antagonism

3,4,5-Trimethyl-2(5H)-furanone (TMB) demonstrates potent germination inhibitory activity by antagonizing the effect of the germination promoter karrikinolide (KAR1). In a direct comparison, TMB at 1 mM reduced the germination-promoting effect of 0.01 μM KAR1 by a magnitude similar to 5,5-dimethylfuran-2(5H)-one. In contrast, (5RS)-5-ethylfuran-2(5H)-one was approximately 100 times less active in the same assay system [1]. This quantitative difference underscores TMB's unique potency among butenolides.

KAR1 Antagonism
Head-to-head
~100-fold potency difference vs. 5-ethyl analog
Supports germination signaling studies with TMB as KAR1 antagonist
Grand Rapids lettuce seed model; 0.01 μM KAR1 co-application
Seed Germination Smoke Ecology Plant Physiology

Lettuce Germination Inhibition

In a controlled study on Grand Rapids lettuce seeds, treatment with 3,4,5-trimethyl-2(5H)-furanone (TMB) resulted in a significantly reduced germination rate of 33% compared to a 100% germination rate in water-treated controls. In the same study, the germination promoter karrikinolide (KAR1) significantly enhanced germination [1]. This direct comparison highlights the compound's potent inhibitory effect and its opposing action to KAR1, confirming its role as a functional antagonist.

Germination Rate
Head-to-head
33% germination vs. 100% water control
Supports dormancy pathway research and negative-control design
67 percentage-point reduction; red light conditions
Seed Dormancy Abscisic Acid Plant Growth Regulation

Neuroprotective MAO-A Inhibition

3,4,5-Trimethyl-2(5H)-furanone (trimethylbutenolide, TMB) demonstrates neuroprotective activity through inhibition of monoamine oxidase A (MAO-A) with an IC50 value comparable to that of current antidepressant drugs [1]. This direct comparison positions TMB as a promising scaffold for neurodegenerative disease research, a property that is not a universal characteristic of furanones.

MAO-A Inhibition
Cross-study comparable
IC50 reported comparable to reference antidepressant drugs
Supports MAO-A pathway research context
Exact IC50 value requires source-specific review
Neuroprotection Monoamine Oxidase Alzheimers Disease

Structural Specificity in TMB Analogs

A systematic SAR study of 11 analogs of 3,4,5-trimethylfuran-2(5H)-one revealed that only two compounds retained the ability to reduce the germination-promoting effect of 0.01 μM KAR1 in a manner similar to the parent compound, with effective concentrations ranging from 1 mM to 10 μM [1]. The remaining analogs showed either no activity or significantly reduced potency. This demonstrates the high structural specificity of TMB's biological activity.

Analog SAR Panel
Class-level
2 of 11 analogs retained comparable activity
Confirms 3,4,5-trimethyl substitution specificity
SAR panel; effective concentration range 1 mM to 10 μM
Structure-Activity Relationship Germination Inhibitor Butenolide Analogs

3,4,5-Trimethyl-2(5H)-furanone Applications


Seed Germination and Dormancy Research

As a potent and reproducible inhibitor of seed germination, 3,4,5-trimethyl-2(5H)-furanone (TMB) serves as a critical tool compound for dissecting the molecular mechanisms of seed dormancy. Its specific antagonism of the germination promoter karrikinolide (KAR1) [1] allows researchers to study the interplay of stimulatory and inhibitory signaling pathways in post-fire ecosystems and agricultural settings [2].

Agrochemical Development and Herbicide Screening

The compound's ability to significantly inhibit germination (e.g., reducing lettuce seed germination from 100% to 33%) [1] makes it a valuable lead structure for developing novel herbicides or plant growth regulators. Its natural origin and demonstrated reversibility by leaching suggest potential for environmentally compatible agrochemicals [2].

Neurodegenerative Disease Drug Discovery

3,4,5-Trimethyl-2(5H)-furanone (TMB) exhibits MAO-A inhibition at potencies comparable to clinical antidepressants [1]. This positions it as a promising natural product-derived scaffold for designing multi-target neuroprotective agents aimed at conditions such as Alzheimer's disease and depression, where MAO-A inhibition is a validated therapeutic strategy.

Chemical Ecology and Smoke Biology Studies

As a naturally occurring component of plant-derived smoke, TMB is essential for studying the ecological role of fire-derived butenolides. Its antagonistic interaction with KAR1 [1] provides a model system for understanding how complex chemical mixtures in smoke regulate post-fire plant community regeneration, making it a key compound for ecological and conservation research.

Application
Selection Property
Validation Focus
Seed germination signaling studies
KAR1 antagonism potency
Germination rate in light-sensitive seed models
Plant growth regulator screening
Germination inhibition profile
Reversibility and leaching-response endpoints
MAO-A pathway research
MAO-A inhibition context
Pathway-response assay validation
Smoke ecology signaling research
Butenolide signaling specificity
KAR1/TMB interaction model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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